molecular formula C7H7NO4S B3054627 (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid CAS No. 613656-84-1

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Cat. No.: B3054627
CAS No.: 613656-84-1
M. Wt: 201.20 g/mol
InChI Key: BLWUIWKYAWRDMW-UHFFFAOYSA-N
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Description

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a thiazolidinedione (TZD) derivative characterized by a five-membered thiazolidinone ring with two ketone groups (2,4-dioxo) and an ethyl substituent at the N3 position. The Z-configuration of the exocyclic double bond at the 5-position is critical for its stereoelectronic properties and biological interactions. This compound belongs to a class of molecules with diverse pharmacological applications, including antidiabetic, antiparasitic, and anticancer activities, often mediated through modulation of nuclear receptors (e.g., PPARγ) or G protein-coupled receptors (e.g., GPR35) .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWUIWKYAWRDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC(=O)O)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362583
Record name (3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-84-1
Record name 2-(3-Ethyl-2,4-dioxo-5-thiazolidinylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613656-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid plays a significant role in biochemical reactions due to its reactive functional groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states and protection against oxidative damage.

Cellular Effects

The effects of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. Additionally, it can affect the expression of genes involved in detoxification processes, enhancing the cell’s ability to cope with harmful substances.

Molecular Mechanism

The molecular mechanism of action of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain proteases, thereby regulating protein degradation and turnover. Additionally, it can interact with transcription factors, influencing the transcription of genes involved in stress responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid in animal models vary with different dosages. At low doses, this compound has been shown to exert protective effects against oxidative damage and inflammation. At higher doses, it can induce toxic effects, such as liver damage and impaired kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Transport and Distribution

The transport and distribution of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Biological Activity

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a synthetic compound belonging to the thiazolidine family, characterized by its unique structural properties that confer potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₇N₁O₄S
  • Molecular Weight : 189.19 g/mol
  • IUPAC Name : (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
  • CAS Number : 5374-29-8

The biological activity of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid can be attributed to several mechanisms:

  • Anticancer Activity :
    • Studies have shown that thiazolidine derivatives exhibit selective cytotoxic effects on various cancer cell lines. For instance, compounds similar to (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid demonstrated IC₅₀ values ranging from 8.5 μM to 15.1 μM against K562 and HeLa cells, indicating potent anticancer properties .
    • The compound induces apoptosis through both extrinsic and intrinsic pathways in cancer cells .
  • Antidiabetic Effects :
    • Thiazolidine derivatives have been reported to enhance glucose uptake in insulin-resistant models. Specifically, certain derivatives improved metabolic parameters in high-carbohydrate diet-induced insulin-resistant mice .
    • The modulation of insulin sensitivity suggests potential applications in managing type 2 diabetes.
  • Antibacterial Activity :
    • Some thiazolidine compounds exhibit antibacterial properties against Gram-positive bacteria. In vitro studies indicated that specific derivatives significantly inhibited bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against K562 and HeLa cells (IC₅₀: 8.5 - 15.1 μM)
AntidiabeticEnhanced glucose uptake in insulin-resistant models
AntibacterialInhibition of Gram-positive bacterial growth

Detailed Research Findings

  • Anticancer Studies :
    • A comparative analysis of various thiazolidine derivatives revealed that some compounds exhibited stronger cytotoxic effects than cisplatin, a common chemotherapy agent. This was particularly noted in studies involving MDA-MB-361 breast cancer cells .
    • The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
  • Metabolic Studies :
    • In a study involving insulin-resistant mice, specific thiazolidine derivatives were shown to reduce hyperglycemia and improve lipid profiles by modulating multiple metabolic pathways . The results suggest that these compounds could serve as potential therapeutic agents for metabolic disorders.
  • Antibacterial Efficacy :
    • Research indicated that certain thiazolidine derivatives inhibited the growth of Staphylococcus aureus and other Gram-positive bacteria at low concentrations, highlighting their potential as new antibacterial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Substituents (R1, R2, R3) Key Functional Groups Molecular Weight Biological Activity
(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid R1 = Ethyl, R2/R3 = O 2,4-dioxo, acetic acid 215.23 (calc.) PPARγ/δ agonism, potential GPR35
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid R1 = 4-Cl-Ph, R2 = O 4-oxo, acetic acid 282.72 (calc.) Anti-T. gondii activity
4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1) R1 = 2-F-Bz, R2 = O 4-oxo, benzoic acid 383.39 Full GPR35 agonist (human-selective)
(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid R1 = Propyl, R2/R3 = O 2,4-dioxo, acetic acid 229.25 (calc.) Not reported (structural analog)

Key Observations :

  • Substituent Impact : The ethyl group in the target compound may enhance metabolic stability compared to bulkier aromatic substituents (e.g., 4-chlorophenyl or fluorobenzylidene). However, aromatic groups like 2-fluorobenzylidene in Compound 1 improve receptor selectivity (e.g., human GPR35 over rodent orthologs) .
  • Oxo vs. Dioxo Groups : The 2,4-dioxo configuration in the target compound and its propyl analog contrasts with the single 4-oxo group in anti-T. gondii derivatives. Dioxo groups may enhance electron-withdrawing effects, influencing PPAR binding .

Table 2: Pharmacological Profiles of Selected Compounds

Compound Target/Activity Potency/IC50 Species Selectivity
Target Compound PPARγ/δ agonist 2-fold ↑ PPARγ mRNA Not reported
[3-(4-Chlorophenyl)-4-oxo-...]acetic acid Anti-T. gondii EC50 ~10 μM Broad-spectrum
Compound 1 (GPR35 agonist) GPR35 (human) EC50 = 6 nM Human > rodent (100-fold)
TZD–TSC hybrids (e.g., Series B) HDAC/PPARγ dual inhibition IC50 = 2–8 μM Cancer cell lines

Mechanistic Insights :

  • PPAR Activation : The target compound’s 2,4-dioxo group aligns with PPARγ agonists like rosiglitazone, but its ethyl substituent may reduce off-target effects compared to phenyl-based analogs .
  • Anti-Parasitic Activity : Chlorophenyl derivatives exhibit higher anti-T. gondii potency due to enhanced membrane penetration and target binding .
  • Species Selectivity : Fluorinated aromatic substituents (e.g., Compound 1) drive human GPR35 selectivity, whereas simpler alkyl groups lack this specificity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The acetic acid moiety improves water solubility compared to ester derivatives (e.g., methyl (2Z)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate) .
  • Metabolic Stability : Ethyl substituents may reduce cytochrome P450-mediated oxidation relative to propyl or benzyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Reactant of Route 2
Reactant of Route 2
(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

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